REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N+:4]([O-])[C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=1.[C:12]([O:15]C(=O)C)(=[O:14])[CH3:13]>>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([O:15][C:12](=[O:14])[CH3:13])[CH2:7][CH2:8][C:9]=2[CH:10]=1
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Name
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|
Quantity
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2.07 g
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Type
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reactant
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Smiles
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ClC=1C=[N+](C=2CCCC2C1)[O-]
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Name
|
|
Quantity
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62.2 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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For the workup, the solvent was removed at reduced pressure
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Type
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CUSTOM
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Details
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the residue quenched with saturated aqueous solution of sodium hydrogen carbonate
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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After evaporation of the solvent
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 70:30 as the eluent
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Name
|
|
Type
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product
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Smiles
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ClC=1C=NC=2C(CCC2C1)OC(C)=O
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Name
|
|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |